

3-Acetyl-7-hydroxycoumarin chemical properties

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Compound of Interest

Compound Name: 3-Acetyl-umbelliferone

Cat. No.: B083457

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An In-depth Technical Guide to the Chemical Properties of 3-Acetyl-7-hydroxycoumarin

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetyl-7-hydroxycoumarin, also known as 3-acetylumbelliferone, is a versatile heterocyclic compound belonging to the coumarin family. It serves as a crucial building block in the synthesis of fluorescent probes and various bioactive compounds.[1][2] Its intrinsic properties, including being a pH-sensitive fluorescent indicator and a macrophage migration inhibitory factor (MIF) active compound, make it a molecule of significant interest in chemical and biological research.[1][2] This guide provides a comprehensive overview of its chemical properties, experimental protocols, and biological significance.

Core Chemical Properties

The fundamental chemical and physical properties of 3-Acetyl-7-hydroxycoumarin are summarized below. These identifiers and values are essential for laboratory use, safety, and analytical characterization.

Chemical Identifiers



Identifier	Value
IUPAC Name	3-acetyl-7-hydroxychromen-2-one[3]
Synonyms	3-Acetylumbelliferone, 3-Acetyl-7-hydroxy-2H-chromen-2-one, AHC[1]
CAS Number	10441-27-7[1]
Molecular Formula	C11H8O4[1][4][5]
InChI Key	BRQZHMHHZLRXOO-UHFFFAOYSA-N[1]
SMILES	CC(=O)C1=CC2=C(C=C(C=C2)O)OC1=O[3][4]

Physicochemical Properties

Property	Value
Molecular Weight	204.18 g/mol [1][4][5]
Appearance	Yellow powder[1][6]
Melting Point	234 °C[1][5]
Solubility	Soluble in DMSO and DMF[1][5][6]
Storage	Store at +4°C, protected from light and moisture[1][5]
Stability	Stable for at least 2 years when stored correctly[1][6]

Spectral Data



Spectral Type	Wavelength/Data
UV Absorption (λ_abs_)	413 nm (in H ₂ O)[1][2]
UV Excitation (λ_ex_)	419 nm (in H ₂ O)[1][2]
Fluorescence (λ_em_)	458 nm (in H ₂ O)[1][2]
¹ H-NMR	Identity and purity confirmed by ¹H-NMR[1][6]
¹³ C-NMR, IR, MS	Spectral data available in literature[7][8][9][10]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of 3-Acetyl-7-hydroxycoumarin are crucial for its application in research.

Synthesis via Knoevenagel Condensation

The most common synthesis of 3-Acetyl-7-hydroxycoumarin involves the Knoevenagel condensation of 2,4-dihydroxybenzaldehyde with an active methylene compound like ethyl acetoacetate.[11][12]

Materials:

- 2,4-dihydroxybenzaldehyde
- Ethyl acetoacetate
- Catalyst (e.g., piperidine, concentrated H₂SO₄, or PPA)[11]
- Solvent (e.g., Methanol, Toluene, or solvent-free)[11][12]
- Sodium carbonate (Na₂CO₃) solution for neutralization
- Standard laboratory glassware and reflux apparatus

Procedure:

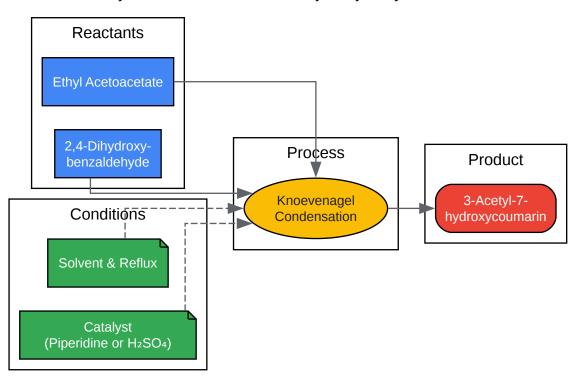
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- Reaction Setup: In a round-bottom flask, dissolve equimolar amounts of 2,4dihydroxybenzaldehyde and ethyl acetoacetate in a suitable solvent (e.g., methanol).[11]
- Catalyst Addition: Add a catalytic amount of piperidine (e.g., 2 drops) to the mixture.[11]
 Alternatively, for acid-catalyzed reactions, slowly add concentrated sulfuric acid at 0°C or use polyphosphoric acid (PPA).[11]
- Reflux: Heat the reaction mixture to reflux. If using toluene or benzene, a Dean-Stark apparatus can be used to remove water and ethanol formed during the reaction.[11]
- Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC).
- Work-up: After completion, cool the reaction mixture. If an acid catalyst was used, neutralize the mixture carefully with a sodium carbonate solution until a precipitate forms.[11]
- Isolation: Allow the mixture to stand, often for up to 24 hours, to facilitate complete precipitation.[11]
- Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain pure 3-Acetyl-7-hydroxycoumarin.





Synthesis Workflow of 3-Acetyl-7-hydroxycoumarin

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Caption: Knoevenagel condensation synthesis workflow.

Analytical Characterization

Purity and Identity Confirmation:

- ¹H-NMR Spectroscopy: The purity of the synthesized compound is typically assessed using ¹H-NMR spectroscopy (≥97%).[1] The spectrum should be compared with reference data to confirm the chemical structure.
- Melting Point Analysis: A sharp melting point at 234 °C indicates high purity.[1][5]

Spectroscopic Analysis:

 UV-Visible Spectroscopy: Prepare a dilute solution of the compound in a suitable solvent (e.g., water or ethanol). Record the absorption spectrum to identify the maximum absorption wavelength (λ_max_).



- Fluorescence Spectroscopy: Using the determined λ_max_ as the excitation wavelength, record the emission spectrum to find the maximum fluorescence wavelength.
- FT-IR Spectroscopy: Analyze a solid sample (e.g., using a KBr pellet) to identify characteristic functional group vibrations, such as the carbonyl (C=O) and hydroxyl (O-H) stretches.

Biological Activity and Signaling Pathways

3-Acetyl-7-hydroxycoumarin and its derivatives exhibit a range of biological activities, making them valuable for drug development.

Enzyme Inhibition

- 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) Inhibition: This compound is a selective inhibitor of 17β-HSD1, showing 57% inhibition at a concentration of 6 µM.[4] This activity makes it a promising candidate for research into hormone-dependent diseases like breast cancer and endometriosis.[4]
- Macrophage Migration Inhibitory Factor (MIF) Activity: It has been identified as a compound active against MIF, suggesting potential anti-inflammatory applications.[1][2]

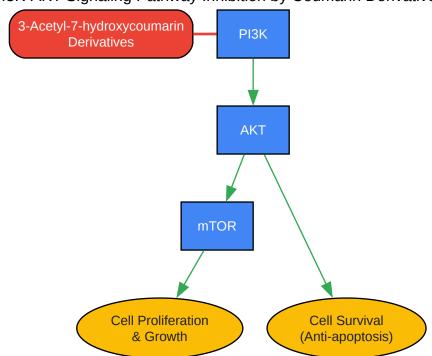
Anticancer and Anti-inflammatory Potential

Coumarin derivatives are widely studied for their anticancer, anti-inflammatory, and antimicrobial activities.[13][14][15] Recent studies on derivatives of 3-acetylcoumarin have shown that they can induce anticancer effects by modulating key cellular signaling pathways. [16]

PI3K-AKT Signaling Pathway

Network pharmacology studies have identified the PI3K-AKT signaling pathway as a primary target for the anticancer effects of 3-acetylcoumarin derivatives.[16] This pathway is critical in regulating cell proliferation, survival, and growth.[16] Inhibition of this pathway by coumarin derivatives can lead to reduced cancer cell viability.





PI3K-AKT Signaling Pathway Inhibition by Coumarin Derivatives

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Caption: Inhibition of the PI3K-AKT pathway by coumarin derivatives.

Conclusion

3-Acetyl-7-hydroxycoumarin is a compound of considerable interest due to its fluorescent properties and significant biological activities. Its role as a 17β-HSD1 inhibitor and its potential to modulate pathways like PI3K-AKT highlight its importance in drug discovery and development, particularly in the fields of oncology and inflammatory diseases. The experimental protocols provided herein offer a foundation for researchers to synthesize, characterize, and further explore the therapeutic potential of this versatile molecule.

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